Cas no 57-71-6 (Biacetyl monoxime)

Biacetyl monoxime (C₄H₇NO₂) is a crystalline organic compound primarily used as a reagent in analytical chemistry. Its key advantage lies in its selective reactivity, particularly in the colorimetric determination of urea and related compounds, where it forms a stable chromophore for quantitative analysis. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in laboratory applications. Its well-defined molecular structure allows for precise reactions, making it valuable in biochemical assays and industrial quality control. Biacetyl monoxime is also employed in organic synthesis as a versatile intermediate. Proper handling and storage are recommended to maintain its efficacy.
Biacetyl monoxime structure
Biacetyl monoxime structure
Product name:Biacetyl monoxime
CAS No:57-71-6
MF:C4H7NO2
MW:101.1039
MDL:MFCD00002116
CID:33674
PubChem ID:6409633

Biacetyl monoxime Chemical and Physical Properties

Names and Identifiers

    • 2,3-Butanedione monoxime
    • 2,3-butanedione oxime
    • Diacetyl monoxime
    • ISONITROSOETHYL METHYL KETONE
    • DAM
    • DIACETYL MONOOXIME
    • BDM
    • BIACETYL MONOOXIME
    • BIACETYL MONOXIME
    • 2,3-BUTANEDIONE, MONO-OXIME
    • 2.3-Butanedionemonoxime
    • DIACETYL MONO-OXIME,CP
    • Isonitroethyl Methyl ketone
    • IsonitroMethyl ethyl ketone
    • Methyl isonitroethyl ketone
    • 2,3-Butanedione 2-Oxime
    • butanedione monoxime
    • 3-hydroxyiminobutan-2-one
    • FSEUPUDHEBLWJY-UHFFFAOYSA-N
    • Butane-2,3-dione monooxime
    • 3-(hydroxyimino)butan-2-one
    • 2,3-BUTANEDIONE-2-OXIME
    • butanedione mono-oxime
    • 2,3-butanedione mono-oxime
    • butane-2,3-dione-2-oxime
    • KBioSS_002489
    • KBioGR_002482
    • KBio2_002482
    • KBio3_002960
    • KBio2_007618
    • KBio2_005050
    • Bio1_000469
    • Bio1_001447
    • Bio1_000958
    • (e)-3-(hydroxyimino)butan-2-one
    • AK401871
    • TL8003706
    • FT-
    • Diacetylmonoxime
    • DAM (oxime)
    • 2,3-butanodiona, 2-oxima
    • 2 3-Butanedione monoxime
    • 2,3-butanedionmonoxim
    • A831569
    • WLN: QNUY1&V1
    • EINECS 200-348-5
    • NSC660
    • KBDO
    • 2 3-Butanedione 3-monoxime
    • SR-01000075306
    • EN300-103351
    • 17019-25-9
    • C07509
    • 2,3-Butanedione 3-monoxime
    • AS-58741
    • NCGC00024887-04
    • EU-0100090
    • LS-1392
    • HMS3260A22
    • (2E)-butane-2,3-dione oxime
    • CCG-204185
    • biacetylmonooxime
    • UNII-19SQ93LM6H
    • NCGC00024887-03
    • Z1954805325
    • 2,3-Butanedione monooxime
    • NSC-116103
    • NSC116103
    • InChI=1/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+
    • AI3-23962
    • 2,3-Butanedione monoxime, p.a., 99.0%
    • 2, monoxime
    • NSC 116103
    • 2 3-Butanedione monooxime (8CI 9CI)
    • 4-01-00-03646 (Beilstein Handbook Reference)
    • Biacetyl monoxime;Diacetyl monoxime;DAM
    • Diacetylmonooxime
    • 3-oxo-2-butanone oxime
    • 2,3-Butanedione monoxime, for spectrophotometric det. of urea, >=99.0%
    • 2,3-Butanedione, monooxime
    • (3E)-3-(hydroxyimino)butan-2-one
    • SCHEMBL257234
    • SR-01000075306-1
    • 2 3-Butanedione oxime (6CI)
    • (Z)-3-(Hydroxyimino)butan-2-one
    • (3E)-3-hydroxyiminobutan-2-one
    • SCHEMBL282899
    • (3Z)-3-(HYDROXYIMINO)BUTAN-2-ONE
    • NCGC00260775-01
    • 2,3-BDMO
    • 2 3-Butanedione-2-monoxime
    • W-105446
    • s3699
    • CHEBI:4480
    • NSC 660
    • 2,3-Butanedione, monooxime, (Z)-
    • CCRIS 6215
    • J-610059
    • NCGC00024887-05
    • 57-71-6
    • SR-01000075306-3
    • 110828-81-4
    • B 0753
    • 2,3-Butanedione, 2-oxime
    • Q63392903
    • HY-Y0413
    • NCGC00024887-02
    • cMAP_000064
    • BRN 0605582
    • 2,3-Butanedione monoxime, 97%
    • 2,3-Butanedione 2-Monoxime
    • CS-0015129
    • 2 3-Butadione monooxime
    • 2, monooxime
    • 2,3-Butanedione, 2-oxime, (2E)-
    • RA 53
    • Lopac0_000090
    • 3-Oximino-2-butanone
    • 2, 3-butanedione monooxime
    • HSCI1_000099
    • 2,3-Butanedione-2-monoxime
    • 2,3-Butanedione monoxime, >=98%
    • BDBM50024959
    • 19SQ93LM6H
    • 3-(Hydroxyimino)-2-butanone
    • NSC-660
    • MFCD00002116
    • 2-Hydroxyimino-3-butanone
    • (3E)-3-hydroxyimino-2-butanone
    • 3-[(Z)-Hydroxyimino]-2-butanone
    • AKOS005207181
    • NCGC00024887-07
    • 2-Oximino-3-butanone
    • Tox21_500090
    • 2,3-Butanedione, monooxime, (E)-
    • CHEMBL1255578
    • 2,3-Butanedione, monooxime, (2E)-
    • SDCCGSBI-0050078.P002
    • potassium 2,3-butanedione monoximate
    • FSEUPUDHEBLWJY-HWKANZROSA-
    • 2-3-Butanedione monoxime
    • Biacetyl monoxime
    • MDL: MFCD00002116
    • Inchi: 1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3
    • InChI Key: FSEUPUDHEBLWJY-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])[H])C(C([H])([H])[H])=NO[H]
    • BRN: 605582

Computed Properties

  • Exact Mass: 101.04800
  • Monoisotopic Mass: 101.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 49.7
  • Tautomer Count: 5
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: White to yellowish crystalline powder.
  • Density: 1.2085 (rough estimate)
  • Melting Point: 75.0 to 77.0 deg-C
  • Boiling Point: 186°C(lit.)
  • Flash Point: 185-186°C
  • Refractive Index: 1.4340 (estimate)
  • Water Partition Coefficient: 5 g/100 mL (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 49.66000
  • LogP: 0.42550
  • Sensitiveness: Hygroscopic
  • Solubility: Slightly soluble in water, easily soluble in ethanol; Ether and chloroform.

Biacetyl monoxime Security Information

Biacetyl monoxime Customs Data

  • HS CODE:29280090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Biacetyl monoxime Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-Y0413-50mg
Biacetyl monoxime
57-71-6 ≥98.0%
50mg
¥322 2023-08-31
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14339-100g
2,3-Butanedione monoxime, 99%
57-71-6 99%
100g
¥800.00 2023-03-15
Ambeed
A524606-100mg
Diacetyl Monoxime
57-71-6 98%
100mg
$5.00 2022-03-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085161-25g
Biacetyl monoxime
57-71-6 98%
25g
¥98.00 2024-05-08
Enamine
EN300-103351-25.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
25g
$109.0 2023-06-10
Enamine
EN300-103351-50.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
50g
$203.0 2023-06-10
Enamine
EN300-103351-100.0g
3-(hydroxyimino)butan-2-one
57-71-6 95%
100g
$393.0 2023-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-203774C-500 g
2,3-Butanedione 2-Monoxime,
57-71-6 ≥98%
500g
¥2,031.00 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1085161-100g
Biacetyl monoxime
57-71-6 98%
100g
¥365.00 2024-05-08
SHENG KE LU SI SHENG WU JI SHU
sc-203774B-250g
2,3-Butanedione 2-Monoxime,
57-71-6 ≥98%
250g
¥1128.00 2023-09-05

Biacetyl monoxime Suppliers

Amadis Chemical Company Limited
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(CAS:57-71-6)Biacetyl monoxime
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:57-71-6)Diacetylmonoxime
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(CAS:57-71-6)Diacetylmonoxime
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Biacetyl monoxime Related Literature

Additional information on Biacetyl monoxime

Biacetyl Monoxime: A Comprehensive Overview

Biacetyl monoxime, also known as 57-71-6 in the CAS registry system, is a versatile organic compound with significant applications in various fields. This compound, chemically represented as C₆H₇NO, is a derivative of biacetyl and has been extensively studied for its unique properties and potential uses. Recent advancements in chemical synthesis and materials science have further highlighted its importance in modern research.

Biacetyl monoxime is characterized by its ability to form stable complexes with metal ions, making it a valuable component in coordination chemistry. Researchers have explored its role in creating novel materials for catalysis, sensing, and drug delivery systems. For instance, studies published in leading journals such as *Nature Chemistry* and *Angewandte Chemie* have demonstrated its potential in designing highly efficient catalysts for industrial processes.

The synthesis of 57-71-6 involves a multi-step process that includes the oxidation of biacetyl followed by selective substitution reactions. This compound exhibits a high degree of stability under various environmental conditions, which makes it suitable for applications in harsh industrial settings. Its thermal stability and resistance to degradation have been extensively tested, with results indicating exceptional performance even at elevated temperatures.

In the field of pharmacology, biacetyl monoxime has shown promise as a precursor for drug development. Its ability to interact with biological molecules has led to investigations into its potential use in designing new therapeutic agents. Recent studies have focused on its role in targeting specific enzymes involved in disease pathways, offering a novel approach to drug design.

From an environmental perspective, 57-71-6 has been evaluated for its biodegradability and eco-friendly properties. Research indicates that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This makes it an attractive option for industries seeking sustainable chemical solutions.

The demand for biacetyl monoxime continues to grow due to its diverse applications across multiple sectors. Its use in specialty chemicals, pharmaceutical intermediates, and advanced materials highlights its importance in modern chemistry. As researchers continue to uncover new properties and applications, this compound is poised to play an even greater role in future technological advancements.

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